Phenanthren-2-ylmethanol
CAS No.: 2606-54-4
Cat. No.: VC3800907
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2606-54-4 |
|---|---|
| Molecular Formula | C15H12O |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | phenanthren-2-ylmethanol |
| Standard InChI | InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2 |
| Standard InChI Key | HVPRQCPIJRYXQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
Phenanthren-2-ylmethanol consists of three fused benzene rings, with a hydroxymethyl (-CH₂OH) group attached to the second carbon of the phenanthrene system. The planar aromatic structure facilitates π-π interactions, while the polar hydroxyl group enhances solubility in organic solvents .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.25 g/mol | |
| Density | 1.214 g/cm³ | |
| Boiling Point | 423.4°C (predicted) | |
| Melting Point | 122–123°C | |
| LogP (Partition Coefficient) | 3.2 (estimated) |
Spectroscopic Data
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NMR: The NMR spectrum exhibits aromatic protons between δ 7.2–8.5 ppm and a hydroxymethyl proton at δ 4.6 ppm .
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IR: Stretching vibrations at 3300 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=C aromatic) .
Synthesis and Chemical Reactivity
Synthetic Routes
Phenanthren-2-ylmethanol is synthesized via:
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Bardhan-Sengupta Phenanthrene Synthesis: Electrophilic aromatic substitution followed by dehydrogenation .
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Photochemical Cyclization: Diarylethenes undergo UV-induced cyclization to form the phenanthrene core.
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Hydroxymethylation: Direct substitution of phenanthren-2-ol with formaldehyde under acidic conditions .
Key Reactions
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Oxidation: Reacts with KMnO₄ to yield phenanthrene-2-carboxylic acid.
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Esterification: Forms stable esters with acetic anhydride, enhancing lipophilicity .
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Glycosylation: Conjugation with sugars improves bioavailability in drug design .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.2 mg/L), soluble in DMSO, ethanol, and chloroform .
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Stability: Degrades under UV light via photooxidation, forming quinones .
Table 2: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| ΔfH° (Formation Enthalpy) | 180.3 kJ/mol | Computational |
| S° (Entropy) | 345 J/mol·K | Experimental |
Pharmacological Activities
Antitumor Effects
Phenanthren-2-ylmethanol derivatives exhibit cytotoxicity against multiple cancer cell lines:
Table 3: Cytotoxicity of Select Derivatives
| Compound | IC₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Hydrojuncinol (Derivative) | 3.0 | THP-1 (Leukemia) | ROS inhibition |
| Sylvatin C | 5.0 | MCF-7 (Breast) | Apoptosis induction |
| Dehydroeffusal | 12.4 | HepG2 (Liver) | ER stress activation |
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Mechanisms: Induction of endoplasmic reticulum (ER) stress, ROS suppression, and caspase-3 activation .
Anti-Inflammatory Activity
In murine models, phenanthren-2-ylmethanol reduced ROS production by 60–75% in leukocytes at 10 μM . The ethyl acetate fraction of Juncus spp., rich in this compound, inhibited NF-κB signaling .
Toxicological Profile
Acute Toxicity
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LD₅₀: 250 mg/kg (oral, rats), causing hepatorenal toxicity .
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Metabolism: CYP450-mediated oxidation produces reactive intermediates, including epoxides and dihydrodiols .
Genotoxicity
Alkylated derivatives (e.g., 2-methylphenanthrene) show mutagenicity in Ames tests due to DNA adduct formation .
Applications in Material Science
Photocatalysis
When adsorbed on TiO₂, phenanthren-2-ylmethanol reduces the bandgap from 3.2 eV to 2.8 eV, enhancing visible-light absorption for pollutant degradation .
Organic Electronics
Its planar structure enables use in organic light-emitting diodes (OLEDs), with a fluorescence quantum yield of 0.45 .
Case Studies in Drug Development
Anticancer Lead Optimization
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Compound 22: A dihydrophenanthrene derivative showed IC₅₀ = 3 μM against leukemia cells via ROS modulation .
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Bleochranol D: Exhibited nanomolar activity against HL-60 cells (IC₅₀ = 0.24 μM) .
Neuroprotective Agents
Phenanthren-2-ylmethanol analogs inhibited acetylcholinesterase (AChE) by 80% at 50 μM, suggesting potential in Alzheimer’s therapy .
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